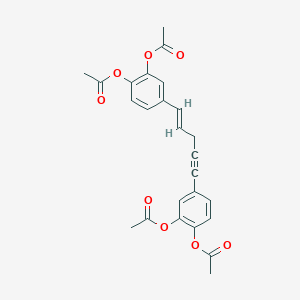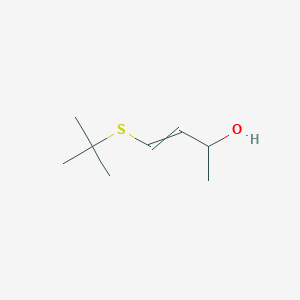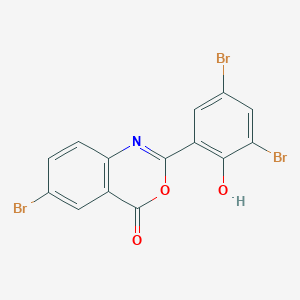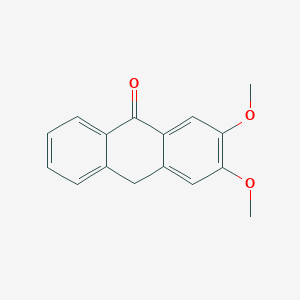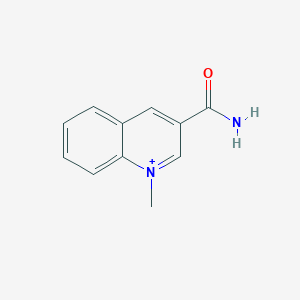
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with furan, thiophene, and methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Substitution Reactions:
Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The pyrimidine core can be reduced under hydrogenation conditions.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting kinase enzymes or other proteins involved in disease pathways.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Materials Science: Its electronic properties allow it to participate in charge transfer processes in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Furan-2-yl)-2-(thiophen-2-yl)pyrimidine: Lacks the methylsulfanyl group, which may affect its reactivity and electronic properties.
6-(Methylsulfanyl)-2-(thiophen-2-yl)pyrimidine: Lacks the furan ring, which may influence its biological activity and material applications.
Uniqueness
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine is unique due to the combination of its substituents, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
87568-79-4 |
|---|---|
Formule moléculaire |
C13H10N2OS2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
4-(furan-2-yl)-6-methylsulfanyl-2-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C13H10N2OS2/c1-17-12-8-9(10-4-2-6-16-10)14-13(15-12)11-5-3-7-18-11/h2-8H,1H3 |
Clé InChI |
JZNUTDOTAKYVSD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NC(=C1)C2=CC=CO2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


